![molecular formula C19H20N2O4 B2504448 [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate CAS No. 880433-33-0](/img/structure/B2504448.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes and processes in the body. For example, its anti-inflammatory and analgesic effects may be due to its ability to inhibit the production of prostaglandins and other inflammatory mediators. Its anticonvulsant activity may be attributed to its ability to enhance the activity of GABA receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate can affect various biochemical and physiological processes in the body. For example, it has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to decrease pain sensitivity in animal models of neuropathic pain. Additionally, it has been reported to have low toxicity and no significant adverse effects on vital organs such as the liver and kidneys.
Vorteile Und Einschränkungen Für Laborexperimente
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal models. However, its limited solubility in water can make it difficult to administer and study in certain experimental settings. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate. One area of interest is its potential use in the development of new drugs for the treatment of various diseases such as inflammation, pain, and epilepsy. Another potential direction is its use as an insecticide or herbicide in agriculture. Additionally, further studies are needed to investigate its potential applications in materials science, such as in the development of liquid crystals and polymers.
In conclusion, [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate is a promising chemical compound with various potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been shown to have low toxicity and several biological activities. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Synthesemethoden
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 1-cyanocyclohexyl isocyanate in the presence of a catalyst such as triethylamine. The resulting product is then treated with methyl chloroformate to obtain the final compound. This method has been reported to have a yield of around 60% and is relatively simple to carry out.
Wissenschaftliche Forschungsanwendungen
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate has been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. It has also been reported to have potential as an insecticide and herbicide due to its ability to inhibit acetylcholinesterase and photosynthesis, respectively. In addition, this compound has been investigated for its potential use in the development of materials such as liquid crystals and polymers.
Eigenschaften
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13-14-7-3-4-8-15(14)25-17(13)18(23)24-11-16(22)21-19(12-20)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNHUPIBYUQWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyanocyclohexyl)carbamoyl]methyl 3-methyl-1-benzofuran-2-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


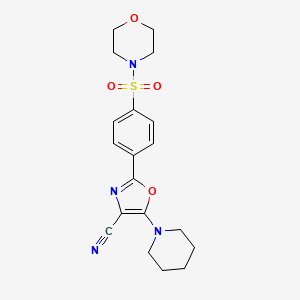

![N-[3-Cyclohexyl-4-(2-methylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2504373.png)
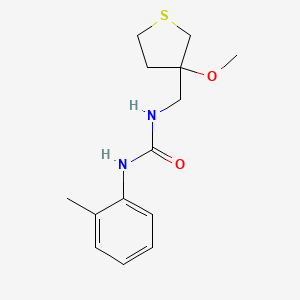
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2504379.png)

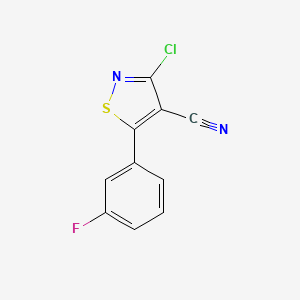
![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
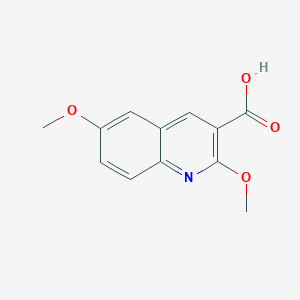
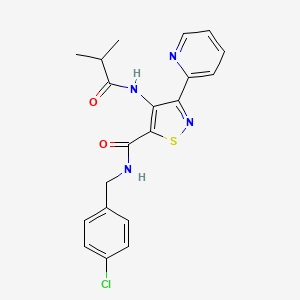
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)